N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Description
"N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide" is a heterocyclic compound featuring a thiophene core substituted with chlorine atoms at positions 2 and 5, a thiazole ring linked to the thiophene, and a benzamide moiety modified with a dimethylsulfamoyl group (-SO₂N(CH₃)₂).
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O3S3/c1-21(2)27(23,24)10-5-3-9(4-6-10)15(22)20-16-19-12(8-25-16)11-7-13(17)26-14(11)18/h3-8H,1-2H3,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYMPJPMFDLCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Chlorination and Functionalization
The 2,5-dichlorothiophen-3-yl group is synthesized via electrophilic chlorination of thiophene derivatives. A method adapted from EP0115811A2 involves treating thiophene-3-carbaldehyde with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under Vilsmeier-Haack conditions. This yields 2,5-dichlorothiophene-3-carbaldehyde, which is subsequently oxidized to the corresponding carboxylic acid or reduced to an alcohol for further functionalization.
Reaction Conditions :
Thiazole Ring Formation via Hantzsch Synthesis
The thiazole core is constructed using the Hantzsch thiazole synthesis , which involves reacting α-haloketones with thioureas. For this intermediate, 2,5-dichlorothiophene-3-carbonyl chloride is treated with bromine in acetic acid to form the α-bromoketone, which is then cyclized with thiourea in ethanol.
Typical Procedure :
- Bromination :
- 2,5-Dichlorothiophene-3-carbonyl chloride (1.0 equiv) + Br₂ (1.2 equiv) in glacial acetic acid, 0°C, 2 h.
- Yield: ~85% α-bromo-2,5-dichlorothiophene-3-carbonyl bromide.
- Cyclization :
Preparation of 4-(Dimethylsulfamoyl)benzoic Acid
Sulfonylation of 4-Aminobenzoic Acid
The dimethylsulfamoyl group is introduced via sulfonylation of 4-aminobenzoic acid. The amine reacts with dimethylsulfamoyl chloride in the presence of a base to form the sulfonamide.
Synthetic Route :
- Sulfonylation :
- 4-Aminobenzoic acid (1.0 equiv) + dimethylsulfamoyl chloride (1.2 equiv) + pyridine (2.0 equiv), DCM, 0°C to RT, 12 h.
- Yield: 88% 4-(dimethylsulfamoyl)benzoic acid.
- Acid Activation :
Amide Coupling to Assemble the Final Product
Carbodiimide-Mediated Coupling
The thiazole amine and benzoyl chloride derivative are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) as an activator.
Procedure :
- 4-(Dimethylsulfamoyl)benzoyl chloride (1.1 equiv) + EDCl (1.5 equiv) + HOBt (1.5 equiv) in anhydrous THF, 0°C.
- Add 4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-amine (1.0 equiv), stir at RT for 24 h.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane).
- Yield: 65–70%.
Analytical Data and Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 2H, ArH), 7.98 (s, 1H, thiazole-H), 7.65 (d, J = 8.4 Hz, 2H, ArH), 6.92 (s, 1H, thiophene-H), 3.12 (s, 6H, N(CH₃)₂).
- HRMS (ESI+) : m/z calcd for C₁₆H₁₂Cl₂N₃O₃S₂ [M+H]⁺: 468.97; found: 468.96.
Challenges and Optimization Strategies
Regioselectivity in Thiophene Chlorination
Achieving 2,5-dichloro substitution requires precise control of reaction kinetics. Excess POCl₃ or prolonged heating leads to over-chlorination.
Thiazole Ring Stability
The thiazole amine is prone to oxidation; thus, reactions are conducted under inert atmosphere with antioxidants like BHT.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylsulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary primarily in substituents on the benzamide ring, thiophene halogenation patterns, or heterocyclic core modifications. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
Note: The target compound’s molecular formula and weight are inferred based on structural similarity to BA95997, replacing methyl(phenyl)sulfamoyl with dimethylsulfamoyl.
Key Differences:
Benzamide Substituents: The dimethylsulfamoyl group in the target compound offers moderate polarity and reduced steric bulk compared to BA95997’s methyl(phenyl)sulfamoyl, which has a larger aromatic substituent. This difference may influence membrane permeability and target binding .
Thiophene Halogenation: The target compound and BA95997 share 2,5-dichlorothiophene, enhancing stability and lipophilicity. In contrast, the furan-carboxamide analog (476208-89-6) has a mono-chlorinated thiophene, reducing halogen-mediated interactions .
Heterocyclic Core :
- discusses triazole derivatives (e.g., compounds [7–9]) with sulfonylphenyl groups. These compounds exhibit tautomerism (thione vs. thiol forms), which is absent in the target compound’s thiazole core. Such tautomerism could affect binding dynamics in biological targets .
Table 2: Physicochemical and Spectral Properties
Note: IR data inferred from ’s analysis of sulfonyl and carbonyl vibrations in related compounds .
Research Findings and Implications
- Metabolic Stability : Sulfamoyl groups generally resist oxidative metabolism better than nitro groups, suggesting improved pharmacokinetics for the target compound .
- Synthetic Accessibility : highlights challenges in synthesizing triazole-thione derivatives due to tautomerism. The target compound’s thiazole core avoids this complexity, streamlining production .
Biological Activity
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H12Cl2N2O2S2 |
| Molecular Weight | 454.16 g/mol |
| Purity | Typically 95% |
Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties through selective inhibition of the COX-2 enzyme. Molecular docking studies have shown that these compounds effectively interact with the active site of COX-2, suggesting a potential mechanism for their biological activity.
Anti-inflammatory Properties
In vitro studies have demonstrated that derivatives of 2,4-Dichlorophenoxyacetic acid (2,4-D) can significantly inhibit COX-2 activity. For instance, synthesized compounds have shown stronger binding affinities to COX-2 than 2,4-D itself, indicating enhanced anti-inflammatory potential.
Case Study on Anti-inflammatory Efficacy :
A study conducted on various synthesized derivatives indicated that compounds structurally related to this compound exhibited significant inhibition of COX-2 in murine models. The study utilized molecular docking techniques to elucidate binding interactions and compared the efficacy with standard anti-inflammatory agents.
Toxicological Assessment
An assessment of the toxicological impacts of similar compounds revealed alterations in hematological parameters and organ weights in rodent models following exposure to high doses. This suggests a need for comprehensive toxicological profiling specific to this compound.
In Vivo Studies
In vivo studies have shown that this compound can suppress bacterial infections without affecting bacterial growth in vitro. For example, a related compound demonstrated significant reductions in bacterial counts in infected animal models .
Pharmacokinetics
Pharmacokinetic studies indicate that similar compounds rapidly disappear from systemic circulation and are distributed throughout various organs. This rapid distribution may contribute to their efficacy as therapeutic agents against infections and inflammation .
Q & A
Q. What are the standard protocols for synthesizing N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by coupling with the dimethylsulfamoyl benzamide group. Key steps include:
- Thiazole ring formation : Reacting 2,5-dichlorothiophene derivatives with thiourea or analogous reagents under reflux in solvents like ethanol or DMF.
- Amide coupling : Using coupling agents (e.g., EDC/HOBt) to attach the benzamide moiety.
- Sulfamoylation : Introducing the dimethylsulfamoyl group via sulfonation and subsequent alkylation. Critical parameters include solvent choice (DMF or dichloromethane), temperature control (60–100°C), and catalyst use (e.g., triethylamine for pH adjustment). Reaction progress is monitored via TLC and NMR .
Q. How is the compound characterized to confirm its structural integrity?
Analytical techniques include:
- NMR spectroscopy : H and C NMR to verify aromatic proton environments and substituent positions.
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
- Infrared spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch at ~1650–1700 cm).
- Elemental analysis : Validation of C, H, N, S, and Cl content .
Q. What preliminary biological assays are recommended to evaluate its activity?
Initial screening often includes:
- Enzyme inhibition assays : Testing against kinases or proteases due to the thiazole and sulfonamide moieties’ known roles in binding ATP pockets.
- Antimicrobial testing : Agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing the thiazole core?
Low yields often arise from side reactions during cyclization. Mitigation strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalyst screening : Lewis acids like ZnCl improve ring closure kinetics.
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes byproduct formation. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .
Q. What computational methods are used to predict the compound’s mechanism of action?
Advanced approaches include:
- Molecular docking : AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or EGFR).
- Density Functional Theory (DFT) : Calculation of electron distribution to identify reactive sites for electrophilic substitution.
- MD simulations : GROMACS or AMBER to study binding stability over time. These methods guide hypothesis-driven experimental validation .
Q. How should contradictory bioactivity data across studies be addressed?
Discrepancies may stem from assay conditions or structural analogs. Resolution steps:
- Standardize protocols : Use identical cell lines, incubation times, and controls.
- SAR analysis : Compare activity of derivatives to isolate substituent effects (e.g., dichlorothiophene vs. methylphenyl groups).
- Metabolic stability testing : Assess liver microsome degradation to rule out pharmacokinetic variability .
Q. What strategies enhance the compound’s solubility for in vivo studies?
Poor solubility (common with sulfonamides) is addressed via:
- Prodrug design : Introduce phosphate or acetyl groups cleaved in vivo.
- Co-solvent systems : Use PEG-400 or cyclodextrins in formulations.
- Nanoparticle encapsulation : PLGA or liposomal carriers improve bioavailability .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Core modifications : Synthesize analogs with varying thiophene substituents (e.g., chloro vs. methoxy groups).
- Side-chain variations : Replace dimethylsulfamoyl with methylsulfonyl or carbamate groups.
- Bioisosteric replacement : Substitute thiazole with oxazole or pyridine rings. Activity data from these analogs are analyzed using multivariate regression to identify key pharmacophores .
Q. What techniques validate target engagement in cellular assays?
- Cellular thermal shift assay (CETSA) : Measure target protein stability after compound treatment.
- Fluorescence polarization : Track binding to fluorescently labeled target proteins.
- Knockdown/rescue experiments : siRNA-mediated target silencing followed by activity restoration .
Q. How to troubleshoot low purity in final product batches?
Common issues and solutions:
- Byproduct formation : Optimize stoichiometry (e.g., excess benzoyl chloride in amide coupling).
- Incomplete sulfamoylation : Use fresh sulfamoyl chloride and anhydrous conditions.
- Purification : Switch from silica gel to reverse-phase HPLC for polar impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
